Vapor Pressure and Volatility: Critical for Precursor Delivery and Deposition Window
Tetrakis(diethylamine)tin exhibits a vapor pressure of 1.28×10⁻⁵ mmHg at 25 °C , approximately six orders of magnitude lower than that of tetrakis(dimethylamino)tin (TDMASn), which has a reported vapor pressure of ~15 Torr at 20 °C [1]. This stark difference in volatility directly influences precursor delivery methods (bubbler temperature requirements) and expands the upper temperature limit for self-limited ALD growth before thermal decomposition occurs [2].
| Evidence Dimension | Vapor pressure at near-ambient temperature |
|---|---|
| Target Compound Data | 1.28×10⁻⁵ mmHg at 25 °C |
| Comparator Or Baseline | Tetrakis(dimethylamino)tin (TDMASn): ~15 Torr at 20 °C |
| Quantified Difference | Approximately 1.17×10⁶-fold lower vapor pressure |
| Conditions | Static vapor pressure measurement; target compound value from ChemBK datasheet, comparator from BALD Engineering technical report |
Why This Matters
Lower volatility enables use in processes requiring higher substrate temperatures without premature precursor decomposition, and reduces vapor handling challenges for certain ALD reactor configurations.
- [1] BALD Engineering. (2019). PEALD processes employing Strem supplied TDMASn precursor. View Source
- [2] Hoffmann, L., et al. (2018). Comparison of thermal, plasma-enhanced and layer-by-layer Ar plasma treatment atomic layer deposition of tin oxide thin films. J. Vac. Sci. Technol. A, 36(2), 01A117. View Source
